molecular formula C14H14N4O4S B2604731 N-(4-Carbamoylphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide CAS No. 2224317-09-1

N-(4-Carbamoylphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide

Cat. No. B2604731
CAS RN: 2224317-09-1
M. Wt: 334.35
InChI Key: QDHHASRWCRCAHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Unfortunately, without specific data for “N-(4-Carbamoylphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the application of “N-(4-Carbamoylphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide”. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as measures for safe handling .

Future Directions

The future directions for research on “N-(4-Carbamoylphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy and safety .

properties

IUPAC Name

N-(4-carbamoylphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-8-7-16-14(23(2,21)22)18-11(8)13(20)17-10-5-3-9(4-6-10)12(15)19/h3-7H,1-2H3,(H2,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHHASRWCRCAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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